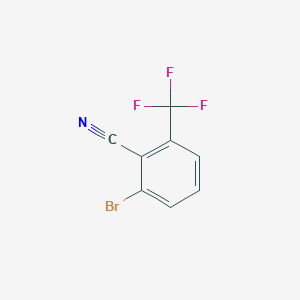

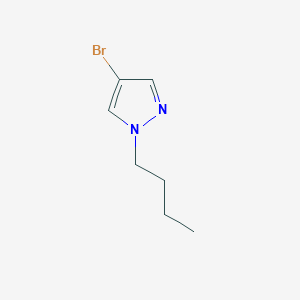

2-Bromo-6-(trifluoromethyl)benzonitrile

Descripción general

Descripción

2-Bromo-6-(trifluoromethyl)benzonitrile is a chemical compound that is part of a broader class of brominated and trifluoromethylated aromatic nitriles. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both bromine and trifluoromethyl groups on the benzene ring can significantly influence the reactivity and properties of the molecule, making it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of bromo-trifluoromethylated benzonitriles is not directly discussed in the provided papers. However, similar compounds have been synthesized using different starting materials and reagents. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that a similar approach could potentially be applied to synthesize 2-bromo-6-(trifluoromethyl)benzonitrile by selecting appropriate starting materials and brominating agents.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-bromo-6-(trifluoromethyl)benzonitrile has been determined using X-ray crystallography. For instance, the crystal structure of o-(bromomethyl)benzonitrile shows that no angle in the benzyl ring differs significantly from the mean of 119.9°, nor C-C bond length from the mean of 1.41 Å . This information provides insight into the geometric parameters that might be expected for 2-bromo-6-(trifluoromethyl)benzonitrile.

Chemical Reactions Analysis

The reactivity of bromo-trifluoromethylated benzonitriles can be inferred from the reactions of similar compounds. For example, 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene can be generated from bromo-trifluoromethoxybenzenes and can undergo various reactions, such as [4+2] cycloadditions with furan . This indicates that 2-bromo-6-(trifluoromethyl)benzonitrile could also participate in similar reactions, serving as a precursor for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-6-(trifluoromethyl)benzonitrile can be deduced from the properties of structurally related compounds. For instance, the crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide reveal that the compound crystallizes in the monoclinic system and that its supramolecular packing involves hydrogen-bonding and halogen-π interactions . These findings suggest that 2-bromo-6-(trifluoromethyl)benzonitrile may also exhibit similar crystalline properties and intermolecular interactions due to the presence of the bromine and trifluoromethyl groups.

Aplicaciones Científicas De Investigación

1. Synthesis of 2-bromo-4,6-diaryl-1,3,5-triazine derivatives

- Application Summary: The compound is used in the synthesis of 2-bromo-4,6-diaryl-1,3,5-triazine derivatives bearing electron-withdrawing groups on the aryl rings . These derivatives have been applied in many research fields, including biomedical chemistry, non-linear optics, and organic electronics .

- Methods of Application: The synthetic methods successfully provided highly electron-deficient trifluoromethyl-, nitrile-, and nitro-substituted DAr-TRZs . The methods involve co-trimerization of benzonitriles with guanidine hydrochloride .

- Results: The results of this research expanded the structural diversity of conventional triazine-based functional materials .

2. Synthesis of 2-amino-5-trifluoromethylquinazoline

- Application Summary: 2-Fluoro-6-(trifluoromethyl)benzonitrile, a compound similar to 2-Bromo-6-(trifluoromethyl)benzonitrile, participates in the synthesis of 2-amino-5-trifluoromethylquinazoline .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results of this research were not detailed in the source .

3. Synthesis of N-tert-butyl amides

- Application Summary: 2-(Trifluoromethyl)benzonitrile, a compound similar to 2-Bromo-6-(trifluoromethyl)benzonitrile, reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results of this research were not detailed in the source .

4. Synthesis of TADF dyes in OLED applications

- Application Summary: 2-Bromo-5-fluorobenzonitrile, a compound similar to 2-Bromo-6-(trifluoromethyl)benzonitrile, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results of this research were not detailed in the source .

5. Synthesis of N-tert-butyl amides

- Application Summary: 2-(Trifluoromethyl)benzonitrile, a compound similar to 2-Bromo-6-(trifluoromethyl)benzonitrile, reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results of this research were not detailed in the source .

6. Synthesis of TADF dyes in OLED applications

- Application Summary: 2-Bromo-5-fluorobenzonitrile, a compound similar to 2-Bromo-6-(trifluoromethyl)benzonitrile, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results of this research were not detailed in the source .

Direcciones Futuras

While specific future directions for “2-Bromo-6-(trifluoromethyl)benzonitrile” were not found, it’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic . Trifluoromethylpyridines, which share a similar structure, are used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Propiedades

IUPAC Name |

2-bromo-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMCOZJMBAPHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650442 | |

| Record name | 2-Bromo-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(trifluoromethyl)benzonitrile | |

CAS RN |

914637-35-7 | |

| Record name | 2-Bromo-6-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)